3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with fluorophenyl and phenylpiperazine substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Quinazoline ring synthesis: The triazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinazoline ring.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a halogenation reaction.
Attachment of the phenylpiperazine moiety: The final step involves the acylation of the quinazoline ring with a phenylpiperazine derivative under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The specific molecular targets and pathways involved depend on the particular biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can be compared with other similar compounds, such as:
2-[3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar triazole ring structure but differs in the substitution pattern and the presence of a pyridine ring instead of a quinazoline ring.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: These compounds feature a fused triazole and triazine moiety and are used as electron acceptors in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-6-4-5-17(15-19)23-24-28-25(34)21-10-9-18(16-22(21)33(24)30-29-23)26(35)32-13-11-31(12-14-32)20-7-2-1-3-8-20/h1-10,15-16,30H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDYAIRQSYBXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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